2-(1,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid
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Overview
Description
2-(1,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid typically involves the reaction of 1,4-dimethyl-1H-pyrazole with a suitable propanoic acid derivative. One common method is the alkylation of 1,4-dimethyl-1H-pyrazole with a halogenated propanoic acid under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Functionalized pyrazole derivatives.
Scientific Research Applications
2-(1,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H-pyrazol-5-yl)propanoic acid
- 2-(1,4-Dimethyl-1H-pyrazol-3-yl)propanoic acid
- 2-(1,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid
Uniqueness
2-(1,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The position of the methyl groups and the propanoic acid moiety can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions.
Properties
Molecular Formula |
C8H12N2O2 |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-(2,4-dimethylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C8H12N2O2/c1-5-4-9-10(3)7(5)6(2)8(11)12/h4,6H,1-3H3,(H,11,12) |
InChI Key |
RDGLWGDIXTZBBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)C(C)C(=O)O |
Origin of Product |
United States |
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